S,S-Diméthylsulfoximine

Vue d'ensemble

Description

S,S-Dimethyl sulfoximine is an organosulfur compound with the molecular formula C2H7NOS. It is a versatile reagent used in various chemical reactions and has applications in medicinal chemistry, agrochemicals, and materials science. The compound is characterized by its sulfur-nitrogen double bond and is known for its stability and reactivity .

Applications De Recherche Scientifique

S,S-Dimethyl sulfoximine has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Sulfoximines, a related class of compounds, have been noted for their medicinal chemistry properties

Mode of Action

It’s known that sulfoximines, in general, can undergo various chemical transformations leading to their degradation . These include reductive and oxidative pathways, as well as C–S bond cleavage reactions .

Biochemical Pathways

It’s known that sulfoximines can participate in various chemical transformations, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The molecular weight of s,s-dimethyl sulfoximine is 93148 , which is within the optimal range for drug-like molecules, suggesting potential for good bioavailability.

Result of Action

Sulfoximines have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents , indicating a potential for diverse molecular and cellular effects.

Action Environment

It’s known that sulfoximines are susceptible to elevated temperatures and acidic conditions, which can lead to their degradation .

Analyse Biochimique

Biochemical Properties

S,S-Dimethyl sulfoximine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, leading to a range of biochemical transformations . These interactions often involve reductive and oxidative pathways, as well as C–S bond cleavage reactions .

Cellular Effects

The effects of S,S-Dimethyl sulfoximine on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of S,S-Dimethyl sulfoximine at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S,S-Dimethyl sulfoximine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of S,S-Dimethyl sulfoximine vary with different dosages in animal models . Studies have shown that rats and monkeys are approximately 100 times more resistant to this drug than dogs

Metabolic Pathways

S,S-Dimethyl sulfoximine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that S,S-Dimethyl sulfoximine is involved in are still being explored.

Transport and Distribution

The transport and distribution of S,S-Dimethyl sulfoximine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of S,S-Dimethyl sulfoximine and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

S,S-Dimethyl sulfoximine can be synthesized from dimethyl sulfoxide through a reaction with ammonium carbamate in the presence of a catalyst such as PhI(OAc)2. The reaction is typically carried out in methanol at room temperature, resulting in an 85% yield .

Industrial Production Methods

Industrial production of dimethylsulfoximine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

S,S-Dimethyl sulfoximine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoximine derivatives.

Reduction: Reduction reactions can convert it back to dimethyl sulfoxide.

Substitution: It participates in nucleophilic substitution reactions, particularly with carbonyl groups.

Common Reagents and Conditions

Common reagents used in reactions with dimethylsulfoximine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products

The major products formed from reactions involving dimethylsulfoximine include various sulfoximine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to dimethylsulfoximine include:

Sulfonimidates: These compounds have a similar sulfur-nitrogen double bond and are used in similar applications.

Dimethyl sulfoxide: While structurally different, dimethyl sulfoxide shares some reactivity patterns with dimethylsulfoximine.

Uniqueness

S,S-Dimethyl sulfoximine is unique due to its stability and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .

Activité Biologique

S,S-Dimethyl sulfoximine (DMSO) is a sulfur-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of S,S-Dimethyl sulfoximine, supported by relevant data tables, case studies, and research findings.

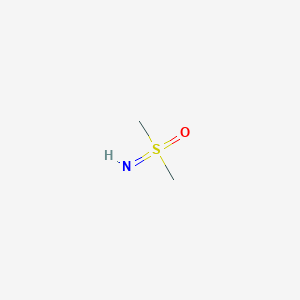

Chemical Structure and Properties

S,S-Dimethyl sulfoximine is characterized by the presence of a sulfoximine functional group, which consists of a sulfur atom bonded to two methyl groups and an oxygen atom. The general formula can be represented as:

This unique structure imparts distinct physicochemical properties that contribute to its biological activity.

The biological activity of S,S-Dimethyl sulfoximine is primarily attributed to its role as a bioisostere in drug design. It has been shown to enhance the pharmacological profiles of various compounds by improving their solubility, metabolic stability, and selectivity for biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of S,S-Dimethyl sulfoximine derivatives in cancer therapy. For example, a sulfoximine analogue demonstrated potent in vitro binding to receptor tyrosine kinases such as KIT and PDGFRβ, with dissociation constants () comparable to established drugs like imatinib (Table 1) .

| Compound | Target | (nM) |

|---|---|---|

| Imatinib | KIT | 13 |

| Imatinib | PDGFRβ | 14 |

| Sulfoximine Analogue | KIT | 11 |

| Sulfoximine Analogue | PDGFRβ | 19 |

Case Study: A study on the antiproliferative effects of sulfoximine analogues against A2780 ovarian cancer cells revealed IC50 values indicating significant cytotoxicity, suggesting that these compounds could serve as potential chemotherapeutics .

2. Neuroprotective Effects

S,S-Dimethyl sulfoximine has also been investigated for its neuroprotective properties. Research indicates that it may modulate oxidative stress pathways, thus protecting neuronal cells from damage. The compound's ability to influence glutathione metabolism plays a critical role in its neuroprotective effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of S,S-Dimethyl sulfoximine is crucial for evaluating its therapeutic potential. Studies have shown that certain sulfoximine derivatives exhibit improved metabolic stability in liver microsomes compared to traditional compounds, suggesting a favorable pharmacokinetic profile (Table 2) .

| Compound | CL_b (L/h/kg) |

|---|---|

| Imatinib | 2.3 |

| Sulfoximine Analogue | 1.9 |

Toxicological Studies: While promising, the safety profile of S,S-Dimethyl sulfoximine must be carefully assessed. Some studies have indicated potential neurotoxicity at high concentrations, necessitating further investigation into dosage and administration routes .

Propriétés

IUPAC Name |

imino-dimethyl-oxo-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGSFFWQUULHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164933 | |

| Record name | S,S-Dimethyl sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-31-6 | |

| Record name | Sulfoximine, S,S-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S-Dimethyl sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Dimethyl sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethanesulfinylidene)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key applications of Dimethylsulfoximine in organic synthesis?

A1: Dimethylsulfoximine serves as a versatile building block in organic synthesis. It's employed in reactions to form new carbon-nitrogen bonds, as seen in the synthesis of 5-substituted-2-pyrrolin-4-ones from N-(4-oxo-2-pyrrolin-5-yl)sulfoximines []. Additionally, benzofuroxans can react with Dimethylsulfoximine, leading to the formation of N-aryl dimethylsulfoximines, highlighting its utility in constructing nitrogen-sulfur bonds [].

Q2: How does Dimethylsulfoximine interact with transition metal halides?

A2: Dimethylsulfoximine derivatives, like Me2S(O)NSiMe3, can react with transition metal halides such as WF6 and WCl6. This interaction results in the formation of complexes like F5WNS(O)Me2, F4W(NS(O)Me2)2, and Cl4W(NS(O)Me2)2, where multiple bonding between nitrogen and the metal center (tungsten in this case) is observed [, ].

Q3: Are there any notable structural features of Dimethylsulfoximine-metal complexes?

A3: X-ray crystallographic studies of complexes like F5WNS(O)Me2 and F4W(NS(O)Me2)2 reveal a distorted trigonal pyramidal configuration around the nitrogen atom of the Dimethylsulfoximine moiety [, ]. This configuration permits intramolecular interactions between the oxygen of the sulfoximine group and the metal center.

Q4: Can you provide an example of a palladium-catalyzed reaction involving Dimethylsulfoximine?

A4: Dimethylsulfoximine, when protected with a p-methoxybenzyl group, undergoes direct α-arylation in the presence of palladium catalysts and aryl bromides []. This reaction offers an efficient route to synthesize aryl-substituted S,S-dimethylsulfoximine derivatives, which are important in medicinal chemistry.

Q5: Has Dimethylsulfoximine been used in the synthesis of any biologically relevant molecules?

A5: Yes, the palladium-catalyzed α-arylation of protected Dimethylsulfoximine has been successfully employed in an improved synthesis of the PTEFb inhibitor BAY 1143572 []. This compound is a potential candidate for cancer treatment, demonstrating the utility of Dimethylsulfoximine in accessing valuable pharmaceutical targets.

Q6: How does Dimethylsulfoximine react with sulfur tetrafluoride?

A6: When reacted with sulfur tetrafluoride (SF4), Dimethylsulfoximine forms a tris(dimethylsulfoximino)sulfonium salt []. This reaction highlights the ability of Dimethylsulfoximine to act as a nucleophile and form sulfonium species, expanding its reactivity profile.

Q7: What is the role of Dimethylsulfoximine in reactions with N-diarylsulfoniodimethylsulfoximinium salts?

A7: Dimethylsulfoximine is produced alongside diaryl sulfoxides during the alkaline hydrolysis of N-diarylsulfoniodimethylsulfoximinium salts []. This reaction proceeds with an inversion of configuration at the sulfur center, providing insights into the stereochemical aspects of Dimethylsulfoximine chemistry.

Q8: Are there any studies focusing on the potential environmental impact of Dimethylsulfoximine?

A8: While the provided research papers primarily focus on the chemical reactivity and synthetic applications of Dimethylsulfoximine, they do not delve into its environmental impact or degradation pathways. Further investigation is required to understand its fate and effects in the environment.

Q9: Can Dimethylsulfoximine be used as a precursor for other sulfoximine derivatives?

A9: Research suggests that Dimethylsulfoximine can serve as a versatile precursor for various N-alkyl sulfoximine building blocks, which are valuable in medicinal chemistry []. This highlights its potential for generating a diverse range of sulfoximine-based compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.